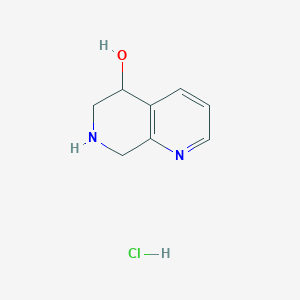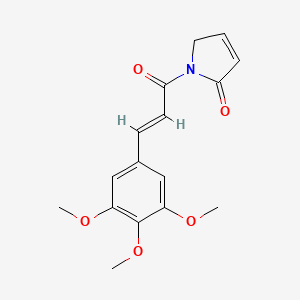
MappiodineB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MappiodineB is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It has garnered attention due to its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MappiodineB typically involves a multi-step process. The initial step often includes the iodination of a precursor compound under controlled conditions. This is followed by a series of reactions, including oxidation and substitution, to achieve the desired molecular structure. Common reagents used in these reactions include iodine, oxidizing agents like hydrogen peroxide, and various catalysts to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for efficiency and yield. This involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process is carefully monitored to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: MappiodineB undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form, which may exhibit different chemical properties.
Reduction: Reducing agents can revert this compound to its reduced state, often altering its reactivity.
Substitution: this compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an iodinated derivative, while reduction could produce a deiodinated compound.
Scientific Research Applications
MappiodineB has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions due to its reactivity.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, particularly in antimicrobial and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which MappiodineB exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate.
Comparison with Similar Compounds
MappiodineB is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Iodine-based Compounds: Such as iodophors and iodides, which share some reactivity but differ in their specific applications and properties.
Halogenated Compounds: Including brominated and chlorinated analogs, which may have similar uses but different reactivity profiles.
Properties
Molecular Formula |
C20H18N2O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(15S,16S,20S)-7-hydroxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid |
InChI |
InChI=1S/C20H18N2O4/c1-10-15-8-22-5-4-12-14-6-11(23)2-3-17(14)21-19(12)18(22)7-13(15)16(9-26-10)20(24)25/h2-6,9-10,13,15,23H,7-8H2,1H3,(H,24,25)/t10-,13-,15-/m0/s1 |
InChI Key |
GGYLWSFJKQYBSV-XEGUGMAKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3C=CC4=C5C=C(C=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)O)O |
Canonical SMILES |
CC1C2CN3C=CC4=C5C=C(C=CC5=NC4=C3CC2C(=CO1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride](/img/structure/B13066350.png)







![4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066410.png)

![(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate](/img/structure/B13066432.png)
